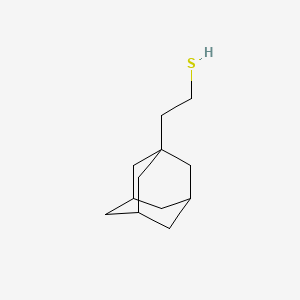

2-(1-Adamantyl)ethanethiol

Beschreibung

BenchChem offers high-quality 2-(1-Adamantyl)ethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Adamantyl)ethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-adamantyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRUBVVPBPUYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629738 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-04-6 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has established itself as a "privileged" scaffold in medicinal chemistry. Its unique physicochemical properties have been instrumental in the development of a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of the biological activities of adamantane derivatives, delving into their mechanisms of action, the experimental protocols used for their evaluation, and quantitative data on their efficacy. We will explore their seminal role as antiviral agents, their crucial function in the management of neurodegenerative diseases, their emerging potential in oncology, and their application in treating metabolic disorders. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into this remarkable chemical entity.

Part 1: The Adamantane Core: Unique Properties and a Historical Perspective

The story of adamantane in medicine is a testament to the profound impact that a unique chemical structure can have on biological systems. Adamantane (tricyclo[3.3.1.13,7]decane) is a perfectly symmetrical, diamondoid hydrocarbon, first isolated from crude oil and later made readily available through chemical synthesis.[1] Its defining features are a rigid, cage-like structure, significant lipophilicity, and a three-dimensional architecture that sets it apart from the "flatland" of many aromatic-based drugs.[2]

These characteristics are not merely chemical curiosities; they impart significant pharmacological advantages. The adamantane group can enhance a drug's ability to cross the blood-brain barrier and other biological membranes, a critical factor for central nervous system (CNS) and antiviral therapies.[2] Its bulky, rigid nature can also sterically hinder metabolic degradation, thereby increasing a drug's plasma half-life and overall stability.[2] The introduction of an adamantane moiety into a molecule can increase its calculated partition coefficient (cLogP) by approximately 3.1 log units, a substantial boost in lipophilicity.[2]

The journey of adamantane derivatives in medicine began in the 1960s with the discovery of the antiviral properties of amantadine.[1] This finding ushered in an era of exploration, leading to the development of drugs for a wide array of diseases, including neurodegenerative disorders, diabetes, and cancer.[3][4] The adamantane scaffold is a versatile building block that medicinal chemists continue to employ to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.[5]

Part 2: Antiviral Activity of Adamantane Derivatives

The first major clinical success for adamantane derivatives was in the field of virology. Amantadine and its successor, rimantadine, were frontline agents against influenza A virus for decades.[4][5]

Mechanism of Action: M2 Proton Channel Inhibition

The primary antiviral mechanism of amantadine and rimantadine against influenza A is the blockade of the M2 proton channel.[6][7] This viral protein forms a tetrameric ion channel in the viral envelope that is essential for the viral replication cycle. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step for the uncoating of the viral ribonucleoprotein (RNP) complex, which must be released into the cytoplasm to initiate replication. By physically obstructing the M2 proton channel, adamantane derivatives prevent this influx of protons, effectively trapping the virus in its coated state and halting the infection.[6][7]

Caption: Adamantane derivatives block the M2 proton channel, preventing viral uncoating.

Challenges: Emergence of Drug Resistance

A significant limitation in the use of adamantane-based antivirals has been the rapid emergence of resistant strains of influenza A.[8] Mutations in the M2 protein can alter the binding site for these drugs, rendering them ineffective. This has led to a decline in their use for treating seasonal influenza.

Experimental Protocol: Plaque Reduction Neutralization Assay (PRNT)

The antiviral activity of adamantane derivatives is commonly quantified using a Plaque Reduction Neutralization Test (PRNT). This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.[4][9]

Step-by-Step Methodology:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

-

Compound Dilution: The adamantane derivative is serially diluted to create a range of concentrations.

-

Virus-Compound Incubation: A known amount of influenza virus is incubated with each dilution of the compound.

-

Infection: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay: After an incubation period to allow for viral entry, the liquid medium is removed and replaced with a semi-solid overlay (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of distinct plaques.[9]

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[4] The concentration of the compound that reduces the number of plaques by 50% (PRNT50 or IC50) is then calculated.

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Quantitative Data: Antiviral Activity

| Derivative | Virus Strain | Assay | IC50 (µM) | Reference |

| Amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |

| Rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |

| Glycyl-rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | 0.11 | [7] |

| Phenylalanine-amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |

| (4-F)-phenylalanine-amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |

| Oseltamivir-adamantane hybrid (CUHK326) | Influenza A/H3N2 | NA Inhibition | 0.00192 | [10] |

| Oseltamivir-adamantane hybrid (CUHK392) | Influenza A/H3N2 | NA Inhibition | 0.00163 | [10] |

Part 3: Neuroprotective Effects in CNS Disorders

Adamantane derivatives have made a significant impact in the field of neurology, particularly with the development of memantine for the treatment of Alzheimer's disease.[11]

Mechanism of Action: NMDA Receptor Antagonism

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11] NMDA receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity, learning, and memory. However, excessive activation of these receptors leads to a massive influx of Ca2+, a condition known as excitotoxicity, which contributes to neuronal cell death in neurodegenerative diseases.[3]

Memantine's therapeutic success lies in its unique pharmacological profile. It preferentially blocks the NMDA receptor channel when it is excessively open, while having minimal effect on normal synaptic transmission. This "state-dependent" inhibition is thought to be due to its interaction with the open channel and its dependence on intracellular calcium concentrations.[3] By blocking the receptor during periods of pathological overactivation, memantine helps to reduce the excitotoxic cascade without interfering with the physiological functions necessary for cognition.[11]

Caption: Memantine blocks the NMDA receptor channel, reducing excitotoxic Ca2+ influx.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

The interaction of adamantane derivatives with ion channels like the NMDA receptor is precisely studied using the whole-cell patch-clamp technique. This electrophysiological method allows for the recording of ionic currents across the entire cell membrane, providing detailed information about channel function and modulation by drugs.[1][12]

Step-by-Step Methodology:

-

Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an internal solution that mimics the intracellular environment.

-

Gigaohm Seal Formation: The micropipette is carefully brought into contact with the surface of a neuron expressing NMDA receptors. A gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[12]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

-

Voltage Clamp: The membrane potential of the cell is "clamped" at a specific voltage by the patch-clamp amplifier.

-

NMDA Receptor Activation: Glutamate and a co-agonist (like glycine or D-serine) are applied to the cell to activate the NMDA receptors.

-

Drug Application: Memantine or other adamantane derivatives are applied to the cell, and the resulting change in the NMDA receptor-mediated current is recorded.

-

Data Analysis: The recorded currents are analyzed to determine the potency (IC50) and mechanism of inhibition (e.g., open-channel block, voltage dependency).

Caption: Workflow for whole-cell patch-clamp recording of NMDA receptor currents.

Quantitative Data: NMDA Receptor Antagonism

| Compound | Receptor/Condition | Assay | Ki (nM) | IC50 (µM) | Reference |

| Memantine | Porcine NMDA Receptor ([3H]MK-801 binding) | Radioligand Binding | 740 | - | [6] |

| Amantadine | Porcine NMDA Receptor ([3H]MK-801 binding) | Radioligand Binding | 11,000 | - | [6] |

| Memantine | Recombinant NR1/2A Receptors | Whole-Cell Patch-Clamp | - | 1.25 | [5] |

| Memantine | Recombinant NR1/2A Receptors (< 1 nM intracellular Ca2+) | Whole-Cell Patch-Clamp | - | 2.76 | [3] |

| Memantine | Recombinant NR1/2A Receptors (10 µM intracellular Ca2+) | Whole-Cell Patch-Clamp | - | 0.69 | [3] |

Part 4: Anticancer Potential of Adamantane Derivatives

The application of adamantane derivatives in oncology is a rapidly growing field of research. The adamantane scaffold is being incorporated into a variety of molecules to create novel anticancer agents with diverse mechanisms of action.[5]

Mechanisms of Action

Adamantane-based anticancer compounds have been shown to exert their effects through several key pathways:

-

Induction of Apoptosis: Many adamantane derivatives induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspases.[13][14]

-

Inhibition of Tyrosine Kinases: Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[15] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Some adamantane derivatives have been designed to act as tyrosine kinase inhibitors, blocking these aberrant signaling pathways.[15][16]

-

Modulation of Inflammatory Pathways: Chronic inflammation is a known driver of cancer development. The TLR4-MyD88-NF-κB signaling pathway is a key inflammatory cascade that is often overactive in cancer. Certain adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma growth by inhibiting this pathway.[17]

Caption: Anticancer mechanisms of adamantane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for their cytotoxic effects on cancer cells.[18]

Step-by-Step Methodology:

-

Cell Plating: Cancer cells (e.g., MCF-7, A549, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[19]

-

Compound Treatment: The cells are treated with serial dilutions of the adamantane derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[18]

-

Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer (typically at 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data: Anticancer Activity

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Adamantane-based chalcones and triazoles | MCF-7 (Breast Cancer) | Varies | [5] |

| Adamantane-based chalcones and triazoles | A549 (Lung Cancer) | Varies | [5] |

| Adamantane-based chalcones and triazoles | HT-29 (Colon Cancer) | Varies | [5] |

| Adamantane thiadiazole derivative (ATD-4) | A549 (Lung Cancer) | Varies | [13] |

| Cisplatin (Reference) | MCF-7 (Breast Cancer) | Highly variable | [21] |

| Cisplatin (Reference) | A549 (Lung Cancer) | Highly variable | [22][23] |

Note: Specific IC50 values for many novel adamantane derivatives are often presented in primary research articles and can vary significantly based on the specific chemical structure and the cancer cell line being tested.

Part 5: Antidiabetic Activity: DPP-4 Inhibition

Adamantane derivatives have also found a place in the treatment of type 2 diabetes. Vildagliptin and saxagliptin are two prominent examples of dipeptidyl peptidase-4 (DPP-4) inhibitors that incorporate an adamantane moiety.[4][5]

Mechanism of Action: Vildagliptin and Saxagliptin

DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release from the pancreas.

By inhibiting DPP-4, vildagliptin and saxagliptin prevent the breakdown of GLP-1 and GIP, thereby prolonging their activity.[24] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, resulting in improved glycemic control in patients with type 2 diabetes.[24] The adamantane group in these molecules contributes to their potent and selective binding to the DPP-4 enzyme.

Caption: Adamantane-based DPP-4 inhibitors enhance the action of incretin hormones.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The inhibitory activity of compounds like vildagliptin and saxagliptin against the DPP-4 enzyme is determined using in vitro enzymatic assays.

Summarized Protocol:

-

Reagents: Recombinant human DPP-4 enzyme, a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC), and the test compound (adamantane derivative).

-

Reaction Setup: The DPP-4 enzyme is pre-incubated with various concentrations of the test compound in a microplate.

-

Substrate Addition: The reaction is initiated by adding the substrate to the wells.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

-

Signal Detection: The enzymatic cleavage of the substrate releases a fluorescent or colored product, which is measured over time using a plate reader.

-

Data Analysis: The rate of the reaction is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Quantitative Data: DPP-4 Inhibition

| Compound | Enzyme | Assay | IC50 (nM) | Reference |

| Saxagliptin | Human DPP-4 | Enzymatic | 4.0 | [25] |

| Vildagliptin | Human DPP-4 | Enzymatic | 20 | [25] |

| Sitagliptin (Reference) | Human DPP-4 | Enzymatic | 22 | [25] |

| Linagliptin (Reference) | Human DPP-4 | Enzymatic | 1 | [24] |

| Alogliptin (Reference) | Human DPP-4 | Enzymatic | 24 | [24] |

Part 6: Future Directions and Conclusion

The adamantane scaffold continues to be a source of inspiration for medicinal chemists. Its journey from an antiviral agent to a key component in drugs for neurodegenerative diseases, cancer, and diabetes highlights its remarkable versatility. Current research is exploring the use of adamantane derivatives in a variety of other therapeutic areas, including as antibacterial, anti-inflammatory, and immunomodulatory agents.[5] Furthermore, the unique host-guest interactions of adamantane with cyclodextrins are being exploited for the development of novel drug delivery systems.[5]

The future of adamantane in drug discovery appears bright. Advances in synthetic chemistry are enabling more precise and diverse functionalization of the adamantane cage, opening up new avenues for creating highly targeted and potent therapeutics. As our understanding of the molecular basis of disease deepens, the unique properties of the adamantane scaffold will undoubtedly continue to be leveraged to design the next generation of innovative medicines.

References

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

-

Glasman, M., et al. (2024, April 2). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved from [Link]

-

Kassiou, M., et al. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from [Link]

-

Morita, Y., et al. (2021). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? PMC - PubMed Central. Retrieved from [Link]

-

Folch, J., et al. (n.d.). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. PMC - PubMed Central. Retrieved from [Link]

-

Fura, A., et al. (2012, April 4). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. PMC - PubMed Central. Retrieved from [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Kotermanski, S. E., & Johnson, J. W. (n.d.). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. PMC - PubMed Central. Retrieved from [Link]

-

DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. (n.d.). PMC. Retrieved from [Link]

-

Adamantane-containing drug delivery systems. (2023, October 11). Pharmacia. Retrieved from [Link]

-

Spilovska, K., et al. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]

-

Szymańska, E., et al. (2022, April 25). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PMC - PubMed Central. Retrieved from [Link]

-

Pharmacodynamics of Memantine: An Update. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Gerova, M., et al. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Retrieved from [Link]

-

IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Abd, A. M., et al. (n.d.). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PMC - PubMed Central. Retrieved from [Link]

-

Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024, May 14). MDPI. Retrieved from [Link]

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018, February 6). YouTube. Retrieved from [Link]

-

Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

-

DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. (n.d.). PMC. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Pharmacology of NMDA Receptors. (n.d.). ResearchGate. Retrieved from [Link]

-

CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023, August 7). bioRxiv. Retrieved from [Link]

-

IC50 values of viral isolates analyzed by CM. Each bar shows mean ± SE... (n.d.). ResearchGate. Retrieved from [Link]

-

Neutralization Assay Protocol. (n.d.). Rockland Immunochemicals. Retrieved from [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). Retrieved from [Link]

-

Inhibition of NMDA receptors through a membrane-to-channel path. (2022, July 15). PubMed - NIH. Retrieved from [Link]

-

The effect of dilution on the IC50 for inhibition of human plasma DPP... (n.d.). ResearchGate. Retrieved from [Link]

-

Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One. (n.d.). Research journals. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2020, December 5). DSpace@Biruni. Retrieved from [Link]

-

(PDF) Whole-Cell Patch-Clamp Recording. (2025, August 4). ResearchGate. Retrieved from [Link]

-

IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanisms of NMDA receptor inhibition by memantine and ketamine. (2016, September 30). D-Scholarship@Pitt. Retrieved from [Link]

-

Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022, February 11). PMC - NIH. Retrieved from [Link]

-

Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved from [Link]

Sources

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. sitesv2.anses.fr [sitesv2.anses.fr]

- 5. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One [journals.plos.org]

- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 15. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 2-(1-Adamantyl)ethanethiol for Advanced Drug Delivery Systems

Introduction

Gold nanoparticles (AuNPs) have emerged as a versatile platform in nanomedicine, owing to their unique optical properties, biocompatibility, and tunable surface chemistry. The functionalization of AuNPs with specific ligands is a critical step in tailoring their properties for targeted drug delivery, biosensing, and bioimaging applications. This guide provides a comprehensive overview and detailed protocols for the functionalization of gold nanoparticles with 2-(1-Adamantyl)ethanethiol. The bulky, lipophilic adamantane cage offers a unique handle for supramolecular host-guest interactions, particularly with cyclodextrins and cucurbiturils, enabling the development of sophisticated, stimulus-responsive drug delivery systems.

This document is intended for researchers, scientists, and drug development professionals. It delves into the underlying scientific principles, provides step-by-step protocols for synthesis and functionalization, details characterization techniques, and presents an application protocol for a model drug delivery system.

Scientific Principles and Rationale

The functionalization process is primarily driven by the strong affinity between sulfur and gold, leading to the formation of a self-assembled monolayer (SAM) of 2-(1-Adamantyl)ethanethiol on the AuNP surface. This spontaneous organization is a thermodynamically favorable process that results in a densely packed and oriented layer of the adamantane-thiol ligand.

The Gold-Thiol Bond: A Robust Anchor

The interaction between gold and the thiol group (-SH) of 2-(1-Adamantyl)ethanethiol is a cornerstone of this technology. It is a covalent bond with a significant bond energy of approximately 45 kcal/mol, ensuring the stability of the functionalized nanoparticles under physiological conditions. The formation of the Au-S bond is believed to occur via oxidative addition of the S-H bond to the gold surface.

The Adamantane Moiety: A Versatile Supramolecular Handle

The adamantane group, a rigid and bulky diamondoid hydrocarbon, provides a hydrophobic surface to the functionalized AuNPs. Its key feature is its ability to form strong inclusion complexes with host molecules like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). This host-guest interaction is highly specific and reversible, making it an ideal mechanism for the controlled loading and release of therapeutic agents. The association constant for adamantane with β-cyclodextrin, for instance, is in the range of 104 to 105 M-1, indicating a strong and stable complex formation.

Experimental Section: Materials and Methods

This section provides detailed protocols for the synthesis of citrate-stabilized gold nanoparticles, the functionalization with 2-(1-Adamantyl)ethanethiol, and the subsequent characterization of the functionalized nanoparticles.

Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

The Turkevich method is a widely used and reliable method for the synthesis of monodisperse spherical gold nanoparticles.

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water (18.2 MΩ·cm)

Protocol:

-

Add 100 mL of a 1 mM HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar.

-

Heat the solution to a rolling boil under constant stirring.

-

Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling solution.

-

The solution will undergo a series of color changes, from yellow to colorless, then to a deep red or wine-red color, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15 minutes.

-

Allow the solution to cool to room temperature.

-

Store the AuNP solution at 4°C for future use.

Expected Results: The resulting AuNP solution should be a clear, wine-red colloid with a characteristic surface plasmon resonance (SPR) peak at approximately 520 nm when analyzed by UV-Vis spectroscopy. Transmission Electron Microscopy (TEM) should reveal spherical nanoparticles with a diameter of approximately 15-20 nm.

Part 2: Synthesis of 2-(1-Adamantyl)ethanethiol

This is a multi-step synthesis that requires standard organic chemistry laboratory techniques.

Step 2a: Synthesis of 2-(1-Adamantyl)ethanol This step involves the reaction of a Grignard reagent with adamantane-1-carboxaldehyde.

Materials:

-

Adamantane-1-carboxaldehyde

-

Methylmagnesium bromide (MeMgBr) in diethyl ether

-

Dry diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Protocol:

-

Dissolve adamantane-1-carboxaldehyde in dry diethyl ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(1-adamantyl)ethanol.

-

Purify the product by column chromatography on silica gel.

Step 2b: Synthesis of 2-(1-Adamantyl)ethyl bromide

Materials:

-

2-(1-Adamantyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Dry diethyl ether

Protocol:

-

Dissolve 2-(1-adamantyl)ethanol in dry diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add PBr₃ dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture over ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-(1-adamantyl)ethyl bromide.

Step 2c: Synthesis of 2-(1-Adamantyl)ethanethiol

Materials:

-

2-(1-Adamantyl)ethyl bromide

-

Sodium hydrosulfide (NaSH)

-

Ethanol

Protocol:

-

Dissolve sodium hydrosulfide in ethanol in a round-bottom flask.

-

Add a solution of 2-(1-adamantyl)ethyl bromide in ethanol to the NaSH solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 2-(1-Adamantyl)ethanethiol.[1]

Part 3: Functionalization of AuNPs with 2-(1-Adamantyl)ethanethiol

This protocol describes the ligand exchange reaction to replace the citrate ions on the AuNP surface with the adamantane-thiol.

Materials:

-

Citrate-stabilized AuNP solution (from Part 1)

-

2-(1-Adamantyl)ethanethiol (from Part 2)

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Ultrapure water

Protocol:

-

Prepare a 1 mM solution of 2-(1-Adamantyl)ethanethiol in ethanol or DMSO.

-

To 10 mL of the citrate-stabilized AuNP solution, add the adamantane-thiol solution dropwise while stirring. The final concentration of the thiol should be in excess to drive the ligand exchange. A molar ratio of thiol to surface gold atoms of at least 100:1 is recommended as a starting point.

-

Stir the mixture at room temperature for 12-24 hours to ensure complete ligand exchange.

-

To purify the functionalized AuNPs, centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).

-

Carefully remove the supernatant, which contains unbound thiol and displaced citrate ions.

-

Resuspend the pellet in fresh ethanol or water and sonicate briefly to ensure complete dispersion.

-

Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all impurities.

-

Finally, resuspend the purified adamantane-functionalized AuNPs in the desired solvent (e.g., water, ethanol, or a buffer solution) for storage at 4°C.

Visualization of the Functionalization Workflow:

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Characterization of Adamantane-Functionalized AuNPs

Thorough characterization is essential to confirm the successful functionalization and to assess the properties of the resulting nanoparticles.

| Technique | Parameter Measured | Expected Outcome for Adamantane-AuNPs |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | A slight red-shift (2-5 nm) of the SPR peak compared to citrate-stabilized AuNPs, indicating a change in the local refractive index around the nanoparticles. |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Zeta Potential | An increase in the hydrodynamic diameter due to the adamantane-thiol layer. The zeta potential will likely become less negative compared to the citrate-capped AuNPs. |

| Transmission Electron Microscopy (TEM) | Core Size and Morphology | The gold core size and shape should remain unchanged after functionalization. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of characteristic peaks for the adamantane cage (C-H stretching and bending vibrations) and the disappearance of peaks associated with citrate. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of a sulfur (S 2p) signal confirming the thiol attachment. High-resolution scans of the C 1s region will show peaks corresponding to the adamantane structure. |

| Contact Angle Measurement | Surface Hydrophobicity | A significant increase in the water contact angle on a film of the functionalized AuNPs, indicating a more hydrophobic surface. |

Application Protocol: Doxorubicin Loading and Release via Host-Guest Chemistry

This protocol demonstrates the use of adamantane-functionalized AuNPs for the loading and pH-triggered release of the anticancer drug doxorubicin (DOX) using a β-cyclodextrin (β-CD) host.

Materials:

-

Adamantane-functionalized AuNPs

-

β-Cyclodextrin (β-CD)

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Protocol: Drug Loading:

-

Prepare a stock solution of β-CD in ultrapure water.

-

Prepare a stock solution of DOX in ultrapure water.

-

Mix the adamantane-functionalized AuNPs with the β-CD solution and stir for 1 hour to allow for the formation of the adamantane-β-CD inclusion complex on the nanoparticle surface.

-

Add the DOX solution to the AuNP-β-CD mixture. The DOX will be encapsulated within the hydrophobic cavity of the β-CD.

-

Stir the mixture for 24 hours at room temperature in the dark.

-

Purify the DOX-loaded AuNPs by centrifugation to remove any unloaded drug.

-

Quantify the amount of loaded DOX by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve of DOX.[2][3][4]

Drug Release:

-

Resuspend the DOX-loaded AuNPs in PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosomal/lysosomal environment of cancer cells).

-

Incubate the solutions at 37°C with gentle shaking.

-

At predetermined time points, centrifuge the samples to pellet the AuNPs.

-

Collect the supernatant and measure the absorbance at 480 nm to determine the amount of released DOX.

-

Plot the cumulative drug release as a function of time for both pH conditions.

Expected Results: A significantly higher rate of DOX release is expected at pH 5.5 compared to pH 7.4. The acidic environment can protonate the DOX molecule, decreasing its affinity for the hydrophobic β-CD cavity and leading to its release.

Visualization of the Drug Delivery Mechanism:

Caption: Host-guest mediated drug loading and pH-triggered release.

Conclusion

The functionalization of gold nanoparticles with 2-(1-Adamantyl)ethanethiol provides a robust and versatile platform for the development of advanced therapeutic and diagnostic agents. The strong gold-thiol linkage ensures the stability of the nanoparticles, while the adamantane moiety serves as a powerful tool for supramolecular engineering. The protocols and characterization guidelines presented in this document offer a solid foundation for researchers to explore the exciting potential of these novel nanomaterials in the field of drug delivery and beyond.

References

- Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75.

- Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatized gold nanoparticles in a two-phase liquid-liquid system.

- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1170.

- Ang, C. Y., et al. (2014). Supramolecular nanoparticle carriers self-assembled from cyclodextrin- and adamantane-functionalized polyacrylates for tumor-targeted drug delivery. Biomacromolecules, 15(5), 1846-1856.

-

"Explain a thiol and give a preparation reaction of ethanethiol - Filo." Filo. Accessed January 26, 2026. [Link].

-

"Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release." National Institutes of Health. Accessed January 26, 2026. [Link].

-

"Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC - NIH." National Institutes of Health. Accessed January 26, 2026. [Link].

-

"2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC - NIH." National Institutes of Health. Accessed January 26, 2026. [Link].

-

"What is the product formed when bromoethane reacts with excess of sodium hydrogen sulfide? - Filo." Filo. Accessed January 26, 2026. [Link].

-

"Doxorubicin loaded magnetism nanoparticles based on cyclodextrin dendritic-graphene oxide inhibited MCF-7 cell proliferation - PubMed." National Institutes of Health. Accessed January 26, 2026. [Link].

-

"Doxorubicin-loaded gold nanorods: a multifunctional chemo-photothermal nanoplatform for cancer management - Beilstein Journals." Beilstein Journals. Accessed January 26, 2026. [Link].

-

"Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers - Analyst (RSC Publishing)." Royal Society of Chemistry. Accessed January 26, 2026. [Link].

-

"Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - ResearchGate." ResearchGate. Accessed January 26, 2026. [Link].

-

"X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - MDPI." MDPI. Accessed January 26, 2026. [Link].

-

"Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC - NIH." National Institutes of Health. Accessed January 26, 2026. [Link].

-

"Doxorubicin is loaded on [GO-MN cy5.5-AuNP] hybrid monitored by... | Download Scientific Diagram - ResearchGate." ResearchGate. Accessed January 26, 2026. [Link].

-

"Cyclodextrin modified with different groups to enhance the drug delivery efficiency of gold nanoparticles to treat cancer - Arabian Journal of Chemistry." Elsevier. Accessed January 26, 2026. [Link].

Sources

- 1. Explain a thiol and give a preparation reaction of ethanethiol | Filo [askfilo.com]

- 2. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 2-(1-Adamantyl)ethanethiol for Advanced Biosensor Surface Modification

Introduction: A New Paradigm in Supramolecular Biosensing

The development of highly sensitive and selective biosensors is a cornerstone of modern diagnostics, drug discovery, and life science research. A critical determinant of biosensor performance lies in the elegant and robust functionalization of the sensor surface. This guide delves into the application of 2-(1-Adamantyl)ethanethiol as a pivotal molecule for creating highly organized and functional self-assembled monolayers (SAMs) on gold surfaces. The unique architecture of the adamantyl group, a rigid and bulky diamondoid cage, provides a remarkable platform for non-covalent, yet highly stable, host-guest interactions with cyclodextrin molecules. This supramolecular recognition forms the basis of a versatile and reusable biosensor interface, enabling the controlled immobilization of a wide array of biorecognition elements. This document provides a comprehensive overview, detailed protocols, and field-proven insights for researchers, scientists, and drug development professionals seeking to harness the power of adamantane-based surface chemistry.

Core Principles: The Adamantane-Cyclodextrin Host-Guest System

The utility of 2-(1-Adamantyl)ethanethiol in biosensor technology is predicated on the exquisitely specific and strong non-covalent interaction between the adamantane "guest" and the cyclodextrin "host" molecule.

-

Self-Assembled Monolayer (SAM) Formation: The thiol group (-SH) of 2-(1-Adamantyl)ethanethiol exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, well-ordered monolayer.[1][2] This process, driven by the strong gold-sulfur bond (approximately 45 kcal/mol), results in a robust and stable organic adlayer.[1] The ethyl spacer provides flexibility for the adamantyl groups to orient themselves away from the surface, making them accessible for subsequent interactions.

-

Host-Guest Chemistry: The adamantyl group, with its hydrophobic and sterically defined cage-like structure, fits snugly into the hydrophobic cavity of β-cyclodextrin, a torus-shaped oligosaccharide.[3] This interaction is highly specific and possesses a significant binding affinity, with association constants (Ka) reported to be in the range of 104 to 105 M-1.[4] This strong, yet reversible, binding allows for the stable immobilization of cyclodextrin-tagged biomolecules onto the adamantane-functionalized surface.

This modular approach offers several advantages:

-

Oriented Immobilization: By attaching a cyclodextrin moiety to a specific site on a bioreceptor (e.g., an antibody or enzyme), its orientation on the sensor surface can be precisely controlled, ensuring optimal activity.

-

Reduced Non-Specific Binding: The well-ordered and densely packed nature of the SAM, often complemented by the hydrophilic exterior of the cyclodextrin, helps to minimize the non-specific adsorption of interfering molecules from complex biological samples.

-

Reusability: The non-covalent nature of the host-guest interaction allows for the gentle elution of the captured analyte and biorecognition element, enabling the regeneration and reuse of the sensor surface.[5][6]

Synthesis of 2-(1-Adamantyl)ethanethiol)

While commercially available, 2-(1-Adamantyl)ethanethiol can also be synthesized in the laboratory. A common route involves the conversion of 1-adamantane ethanol to the corresponding thiol. The following is a representative synthetic protocol:

Protocol 1: Synthesis of 2-(1-Adamantyl)ethanethiol

Materials:

-

1-Adamantane ethanol

-

Thiourea

-

Hydrobromic acid (48%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Step 1: Bromination of 1-Adamantane ethanol. In a round-bottom flask, dissolve 1-adamantane ethanol in an excess of 48% hydrobromic acid. Reflux the mixture for 4-6 hours. After cooling to room temperature, extract the product, 1-(2-bromoethyl)adamantane, with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO4. Remove the solvent under reduced pressure using a rotary evaporator.

-

Step 2: Formation of the isothiouronium salt. Dissolve the crude 1-(2-bromoethyl)adamantane and an equimolar amount of thiourea in ethanol. Reflux the mixture for 3-4 hours. Upon cooling, the isothiouronium salt will precipitate. Collect the solid by filtration.

-

Step 3: Hydrolysis to the thiol. Suspend the isothiouronium salt in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Reflux the mixture for 2-3 hours. This will hydrolyze the salt to yield 2-(1-Adamantyl)ethanethiol.

-

Step 4: Extraction and purification. After cooling, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the thiol into diethyl ether. Wash the ether layer with water and brine, dry over anhydrous MgSO4, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocols for Biosensor Surface Modification

The following protocols provide a step-by-step guide for the fabrication of a biosensor surface using 2-(1-Adamantyl)ethanethiol. These protocols are adaptable for various gold-coated substrates, including those used in Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.

Diagram 1: Workflow for Biosensor Surface Functionalization

Caption: Stepwise workflow for biosensor surface modification.

Protocol 2: Gold Substrate Cleaning

Causality: A pristine gold surface is paramount for the formation of a well-ordered and defect-free SAM. Organic contaminants or oxides will hinder the self-assembly process.

Materials:

-

Gold-coated substrates (e.g., SPR chips, QCM crystals, gold electrodes)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H2SO4) and 30% hydrogen peroxide (H2O2)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.

-

Alternatively, an oxygen plasma cleaner.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute, 200 proof)[4]

-

Nitrogen gas (high purity)

Procedure:

-

Piranha Cleaning: a. Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. b. Carefully remove the substrates and rinse them copiously with DI water. c. Rinse with ethanol. d. Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Oxygen Plasma Cleaning (Alternative): a. Place the gold substrates in the chamber of an oxygen plasma cleaner. b. Treat the substrates with oxygen plasma for 1-5 minutes according to the manufacturer's instructions. c. Use the cleaned substrates immediately.

Protocol 3: Formation of 2-(1-Adamantyl)ethanethiol SAM

Causality: The formation of a dense and well-ordered monolayer is a time-dependent process that involves an initial rapid adsorption followed by a slower reorganization phase to maximize van der Waals interactions between the adamantyl cages.[7]

Materials:

-

Cleaned gold substrates

-

2-(1-Adamantyl)ethanethiol

-

Absolute ethanol (200 proof)

-

A clean glass or polypropylene container with a tight-fitting lid

Procedure:

-

Prepare a 1 mM solution of 2-(1-Adamantyl)ethanethiol in absolute ethanol.

-

Immediately immerse the cleaned gold substrates into the thiol solution.[4]

-

Seal the container to minimize solvent evaporation and contamination. For optimal results, purge the headspace with nitrogen gas.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature.[4]

-

After incubation, remove the substrates from the thiol solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

Protocol 4: Immobilization of β-Cyclodextrin

Causality: The immobilization of β-cyclodextrin is driven by the strong host-guest interaction with the surface-bound adamantyl groups. The concentration and incubation time can be optimized to achieve the desired surface density of cyclodextrin.

Materials:

-

Adamantane-functionalized gold substrates

-

β-Cyclodextrin

-

DI water or an appropriate buffer solution (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Prepare a solution of β-cyclodextrin in DI water or buffer. A typical concentration range is 0.1-1 mM.

-

Immerse the adamantane-functionalized substrates in the β-cyclodextrin solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

Remove the substrates and rinse thoroughly with DI water or buffer to remove non-complexed cyclodextrin.

-

Dry the substrates under a gentle stream of nitrogen gas.

Application Example: Avidin-Biotin Interaction Biosensor

This section details the use of the adamantane-cyclodextrin functionalized surface for the detection of avidin through its interaction with biotin.

Diagram 2: Avidin-Biotin Detection Principle

Caption: Schematic of an avidin biosensor.

Protocol 5: Immobilization of Biotinylated-β-Cyclodextrin and Avidin Detection

Materials:

-

Adamantane-functionalized gold substrates

-

Biotinylated-β-cyclodextrin (custom synthesis or commercially available)

-

Avidin from egg white[8]

-

PBS buffer (pH 7.4)

-

Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA)

Procedure:

-

Immobilization of Biotinylated-β-Cyclodextrin: a. Prepare a solution of biotinylated-β-cyclodextrin in PBS buffer (e.g., 0.1 mg/mL). b. Immerse the adamantane-functionalized substrates in this solution for 1-2 hours at room temperature. c. Rinse the substrates with PBS buffer and then DI water. d. Dry under a stream of nitrogen.

-

Blocking: a. Immerse the substrates in a blocking buffer for 30-60 minutes to passivate any remaining active sites and reduce non-specific binding. b. Rinse with PBS buffer.

-

Avidin Detection: a. Prepare serial dilutions of avidin in PBS buffer. b. Introduce the avidin solutions to the functionalized sensor surface. The binding can be monitored in real-time using techniques like SPR or QCM. c. After each measurement, the surface can be regenerated by a brief wash with a mildly acidic solution (e.g., glycine-HCl, pH 2.5) to disrupt the avidin-biotin interaction, followed by re-equilibration with PBS.

Surface Characterization Techniques and Expected Results

Rigorous characterization at each step of the surface modification is crucial to ensure the quality and performance of the biosensor.

| Technique | Purpose | Expected Results |

| Contact Angle Goniometry | To monitor changes in surface wettability. | Bare Gold: ~70-90°. Adamantane SAM: Highly hydrophobic, >100°. β-Cyclodextrin Immobilization: A significant decrease in contact angle due to the hydrophilic exterior of the cyclodextrin. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Adamantane SAM: Presence of C 1s (adamantyl and ethyl carbons) and S 2p peaks. The S 2p spectrum should show a doublet with the S 2p3/2 peak at ~162 eV, characteristic of a thiolate bond to gold.[9] β-Cyclodextrin Immobilization: Increase in the O 1s and C 1s signals, with the C 1s peak showing components corresponding to C-O and O-C-O bonds of the cyclodextrin. |

| Quartz Crystal Microbalance (QCM) | To measure the mass deposited on the sensor surface in real-time.[10][11] | SAM Formation: A frequency decrease corresponding to the mass of the adamantane thiol monolayer. β-Cyclodextrin Immobilization: A further frequency decrease upon binding of cyclodextrin to the adamantane SAM. Analyte Binding: A concentration-dependent frequency decrease as the analyte binds to the immobilized bioreceptor.[12] |

| Surface Plasmon Resonance (SPR) | To monitor changes in the refractive index at the sensor surface due to molecular binding.[13][14] | SAM Formation: An increase in the resonance angle (or wavelength). β-Cyclodextrin Immobilization: A further increase in the resonance signal. Analyte Binding: A concentration-dependent increase in the SPR signal, allowing for the determination of binding kinetics (kon, koff) and affinity (KD). |

| Electrochemical Impedance Spectroscopy (EIS) | To probe the electrical properties of the surface interface. | SAM Formation: An increase in the charge transfer resistance (Rct) due to the insulating nature of the monolayer. Analyte Binding: A further increase in Rct as the binding of the analyte impedes electron transfer to a redox probe in solution.[15] |

Quantitative Performance Data

The following table summarizes typical performance characteristics that can be expected from biosensors utilizing the adamantane-cyclodextrin interface.

| Parameter | Typical Values/Characteristics | Significance |

| Binding Affinity (KD) | 10-4 - 10-6 M for adamantane-β-cyclodextrin.[4] | Determines the stability of the host-guest complex. |

| Analyte Detection Limit | Highly dependent on the biorecognition element and detection method; can range from pM to µM. | Defines the sensitivity of the biosensor. |

| Dynamic Range | Typically spans 2-3 orders of magnitude in analyte concentration. | The range over which the sensor provides a quantitative response. |

| Surface Stability | Alkanethiol SAMs on gold can be stable for weeks to months under appropriate storage conditions (e.g., inert atmosphere, protected from light).[16] | Crucial for the shelf-life and reliability of the biosensor. |

| Reusability | The surface can often be regenerated multiple times (e.g., >10 cycles) with appropriate regeneration solutions.[5][6] | Reduces cost per assay and improves workflow efficiency. |

Troubleshooting

| Problem | Possible Cause | Solution |

| High non-specific binding | Incomplete SAM formation; insufficient blocking. | Ensure thorough cleaning of the gold substrate; increase SAM incubation time; optimize blocking step (concentration, time). |

| Low signal response | Inefficient immobilization of bioreceptor; inactive bioreceptor. | Confirm successful cyclodextrin immobilization via characterization; ensure the cyclodextrin-tagged bioreceptor is pure and active; optimize immobilization conditions (pH, concentration). |

| Poor reusability | Harsh regeneration conditions denaturing the surface; incomplete removal of analyte. | Use milder regeneration buffers; optimize regeneration time and flow rate; confirm baseline returns to initial state after regeneration. |

| Inconsistent results | Variations in surface preparation; contamination. | Standardize all protocol steps; work in a clean environment; use high-purity reagents and solvents. |

Conclusion

The use of 2-(1-Adamantyl)ethanethiol for the surface modification of biosensors offers a powerful and versatile platform based on the robust and specific nature of adamantane-cyclodextrin host-guest chemistry. This approach enables the controlled and oriented immobilization of biorecognition elements, leading to enhanced sensor performance in terms of sensitivity, specificity, and reusability. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively implement this technology to advance their work in drug development, diagnostics, and fundamental biological research.

References

-

Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules. 2021 Apr 21;26(9):2412. [Link]

-

Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules. [Link]

-

Adamantane/beta-cyclodextrin affinity biosensors based on single-walled carbon nanotubes. Biosensors and Bioelectronics. 2009 Jan 1;24(5):1115-21. [Link]

-

Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Request PDF. [Link]

-

Self-assembled alkanethiol monolayers on gold surfaces: Resolving the complex structure at the interface by STM. ResearchGate. [Link]

-

Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PubMed. 2021 Apr 21. [Link]

- Process for the preparation of 1-adamantane derivatives.

-

Surface Plasmon Resonance Study of the Interaction of a β-Cyclodextrin Polymer and Hydrophobically Modified Poly(N-isopropylacrylamide). Langmuir. [Link]

-

Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-Portal.org. [Link]

-

XPS spectra (S 2p) taken from different thiol adlayers. ResearchGate. [Link]

-

Synthesis of the adamantyl ethanone compounds. Reagents and conditions. ResearchGate. [Link]

-

Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. [Link]

-

Pocketable Biosensor Based on Quartz-Crystal Microbalance and Its Application to DNA Detection. MDPI. [Link]

-

Quartz crystal microbalance-based biosensors as rapid diagnostic devices for infectious diseases. PMC. [Link]

-

Immobilization of a (dextran-adamantane-COOH) polymer onto beta-cyclodextrin-modified silica. PubMed. [Link]

-

Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. ResearchGate. [Link]

-

Reusable Cyclodextrin-Based Electrochemical Platform for Detection of trans-Resveratrol. PMC. [Link]

-

pH-Dependent Stability of Self-Assembled Monolayers on Gold. ResearchGate. [Link]

-

Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. Bioconjugate Chemistry. [Link]

-

Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]

-

Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. [Link]

-

Quartz Crystal Microbalance (QCM) Sensing Materials in Biosensors Development. Semantic Scholar. [Link]

-

Reusable Cyclodextrin-Based Electrochemical Platform for Detection of trans -Resveratrol. ResearchGate. [Link]

-

X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir. [Link]

-

Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. [Link]

-

(PDF) Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. ResearchGate. [Link]

-

Journal of Materials Chemistry B. [Link]

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions. PubMed. [Link]

-

A pH sensitive thiolated β-cyclodextrin-modified nanoporous gold for controlled release of doxorubicin. NIH. [Link]

-

Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. PMC. [Link]

-

(PDF) Aptamer-Based Biosensors for Cancer Biomarker Detection. ResearchGate. [Link]

-

Thiolated β-cyclodextrin-based host–guest interactions: investigating and tuning chemical interface damping in single gold nanorods. RSC Publishing. [Link]

-

Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation. MDPI. [Link]

-

Biosensors and biomarkers: promising tools for cancer diagnosis. MedCrave online. [Link]

-

Exploring the Recognition Mechanism of Surfactant–Cyclodextrin Complex Formation: Insights from SPR Studies on Temperature and Ionic Liquid Influence. NIH. [Link]

-

Chemical Sensors Based on Cyclodextrin Derivatives. MDPI. [Link]

-

Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates. [Link]

-

Cyclodextrin-Based Sensors for the Recognition of Small Molecules. ResearchGate. [Link]

-

Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]

-

Best Practices: Gold Nanoparticle Immobilization. Base Pair Biotechnologies. [Link]

-

Avidin–Biotin Technology in Gold Nanoparticle-Decorated Graphene Field Effect Transistors for Detection of Biotinylated Macromolecules with Ultrahigh Sensitivity and Specificity. PMC. [Link]

-

Early liver cancer diagnosis using magnetoresistive biosensor. Chemical Engineering. [Link]

-

Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI. [Link]

-

Cyclodextrins as Supramolecular Recognition Systems: Applications in the Fabrication of Electrochemical Sensors. MDPI. [Link]

-

Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

Sources

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reusable Cyclodextrin-Based Electrochemical Platform for Detection of trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. if.tugraz.at [if.tugraz.at]

- 8. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

Step-by-step guide to 2-(1-Adamantyl)ethanethiol SAM preparation on gold

Application Note & Protocol

A Step-by-Step Guide to the Preparation of 2-(1-Adamantyl)ethanethiol Self-Assembled Monolayers on Gold Surfaces

Abstract

Self-assembled monolayers (SAMs) of organothiols on gold are a cornerstone of surface science, enabling precise control over interfacial properties for applications ranging from molecular electronics to biocompatible coatings.[1] This guide provides a detailed protocol for the preparation of high-quality SAMs using 2-(1-adamantyl)ethanethiol, a molecule featuring a bulky, diamondoid adamantyl headgroup. The unique steric hindrance of the adamantyl group results in monolayers with distinct structural and physical properties compared to their linear alkanethiol counterparts. We will delve into the mechanistic principles governing the assembly process, provide a validated, step-by-step experimental workflow, and outline key characterization techniques to verify monolayer formation and quality. This document is intended for researchers, scientists, and drug development professionals seeking to create well-defined, robust, and reproducible functionalized gold surfaces.

Introduction: The Significance of Adamantane-Based SAMs

The spontaneous organization of organosulfur compounds on metallic surfaces provides a remarkably simple yet powerful method for engineering interfaces at the molecular level.[2] Among these, the chemisorption of thiols onto gold is the most widely studied system, driven by the formation of a stable gold-thiolate (Au-S) bond with an adsorption energy of approximately 40 kcal/mol.[3] This strong interaction facilitates the formation of densely packed, highly ordered two-dimensional crystalline lattices.[4]

While linear alkanethiols have been extensively characterized, thiols with bulky terminal groups, such as 2-(1-adamantyl)ethanethiol, offer unique advantages:

-

Controlled Intermolecular Spacing: The rigid, voluminous adamantyl cage creates a well-defined space between molecules, preventing the dense van der Waals packing seen in long-chain alkanethiol SAMs. This controlled spacing is crucial for applications requiring host-guest chemistry or the immobilization of large biomolecules.

-

Enhanced Stability: The interlocking, cage-like structure of adamantyl groups can contribute to the overall mechanical and thermal stability of the monolayer.

-

Unique Surface Properties: The hydrocarbon-rich, globular nature of the adamantyl group imparts a distinct hydrophobic character to the surface.

This guide provides the foundational knowledge and practical steps to reliably fabricate and validate 2-(1-adamantyl)ethanethiol SAMs on gold substrates.

Mechanism of Self-Assembly

The formation of a thiol-based SAM on a gold surface is a multi-step adsorption process.[5] Understanding this pathway is critical for optimizing experimental parameters and troubleshooting outcomes.

-

Initial Physisorption (The "Lying-Down" Phase): Upon immersion of the gold substrate into the thiol solution, molecules rapidly adsorb onto the surface. In this initial, kinetically driven phase, the entire molecule, including the hydrocarbon backbone and the adamantyl group, tends to lie parallel to the substrate.[4][5]

-

Chemisorption & Au-S Bond Formation: The sulfur headgroup chemisorbs onto the gold surface. This process is generally accepted to be an oxidative addition of the S-H bond to the gold, resulting in a gold-thiolate species (Au-S-R) and the release of a proton.[3][6]

-

Monolayer Reorganization (The "Standing-Up" Phase): This is a slower, thermodynamically driven process. As surface coverage increases, lateral pressure from newly arriving molecules induces a two-dimensional phase transition.[5] The molecules reorient from the "lying-down" state to a more vertically aligned "standing-up" configuration. This process, which can take several hours, is crucial for achieving a well-ordered, densely packed monolayer.[4] For 2-(1-adamantyl)ethanethiol, the bulky headgroup and the flexible ethyl spacer will dictate the final tilt angle and packing symmetry, which typically results in a highly ordered hexagonal lattice.[7]

Below is a diagram illustrating the logical flow of the self-assembly process.

Caption: Mechanism of 2-(1-Adamantyl)ethanethiol SAM formation on a gold surface.

Materials and Equipment

Successful SAM preparation hinges on high-purity reagents and a meticulously clean environment.[8][9] Contaminants can compete for binding sites on the gold surface, leading to defects in the monolayer.

| Item | Specification | Purpose | Vendor Example |

| Thiol Reagent | 2-(1-Adamantyl)ethanethiol, >95% purity | Adsorbate molecule | Sigma-Aldrich |

| Solvent | 200 Proof Ethanol (Absolute, Anhydrous) | Thiol solution preparation and rinsing | Sigma-Aldrich (Cat. No. 459844) |

| Gold Substrates | Silicon wafer or glass slide with Ti or Cr adhesion layer (5-10 nm) and a top layer of Au (100-200 nm), preferably with (111) texture.[3] | Surface for monolayer formation | Platypus Technologies, Arrandee |

| Cleaning Solution | Piranha Solution: 7:3 (v/v) conc. H₂SO₄ : 30% H₂O₂ | EXTREME CAUTION. Aggressive cleaning of glassware. | N/A |

| Inert Gas | High-purity Nitrogen (N₂) or Argon (Ar) | Drying substrates and purging containers to minimize oxidation.[8] | N/A |

| Glassware | Scintillation vials or small beakers with sealable caps | Reaction vessels for SAM formation | VWR, Fisher Scientific |

| Handling Tools | Flat-tipped, non-magnetic tweezers | Substrate manipulation | VWR |

| Characterization | Contact Angle Goniometer, Ellipsometer, XPS, AFM | Verification of SAM quality | Krüss, J.A. Woollam, Thermo Fisher, Bruker |

Safety Precaution: Piranha solution is extremely corrosive, a powerful oxidant, and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood using appropriate personal protective equipment (lab coat, thick gloves, face shield). Never store Piranha solution in a sealed container.

Detailed Experimental Protocol

This protocol is designed to produce consistent, high-quality 2-(1-adamantyl)ethanethiol SAMs. The entire process should be performed in a clean environment, and handling of the gold substrates should be minimized and done only with clean tweezers.[9]

Workflow Overview

Caption: Experimental workflow for 2-(1-adamantyl)ethanethiol SAM preparation.

Step 1: Glassware Cleaning

Causality: To prevent cross-contamination from organic residues that can adsorb onto the gold surface and create defects in the SAM.[8]

-

If using new glassware, rinse thoroughly with absolute ethanol followed by deionized (DI) water.

-

For reusing glassware, immerse in Piranha solution inside a fume hood for 15-30 minutes.

-

Carefully decant the Piranha solution into a designated waste container.

-

Rinse the glassware copiously with DI water (at least 5-6 times).

-

Rinse with absolute ethanol and dry in an oven at 120 °C or under a stream of high-purity nitrogen.

Step 2: Gold Substrate Preparation

Causality: To ensure a pristine, contaminant-free gold surface ready for uniform thiol adsorption. Gold's resistance to oxidation simplifies this process compared to other metals.[3]

-